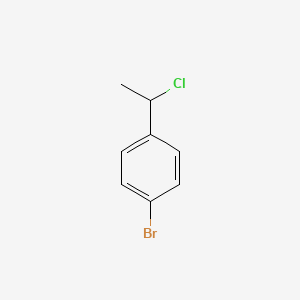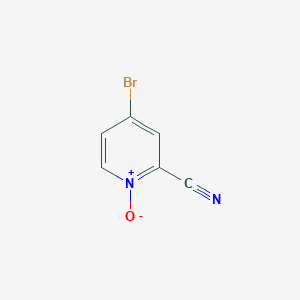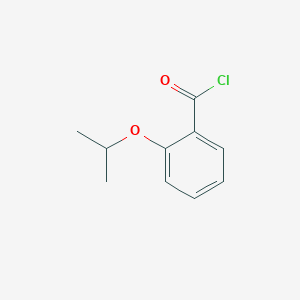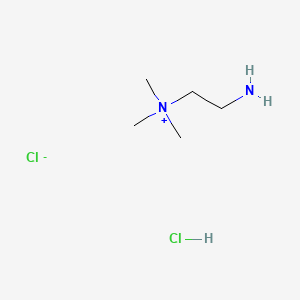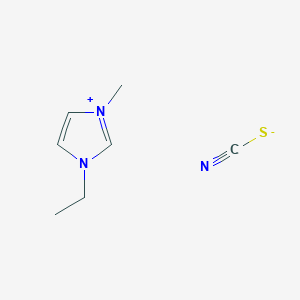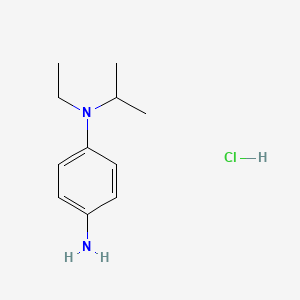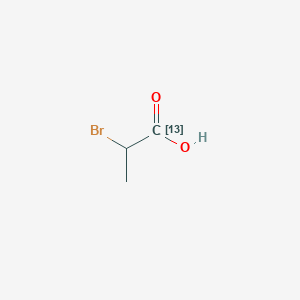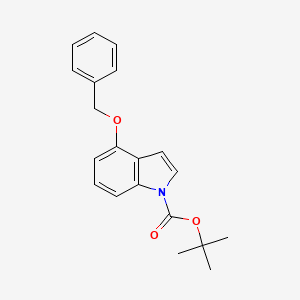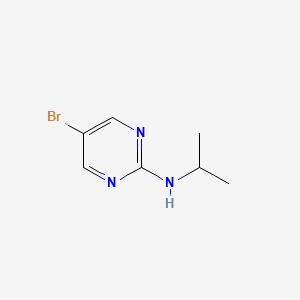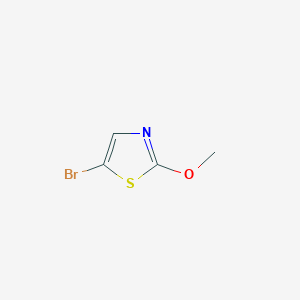
1-(Cyclopropylcarbonyl)piperidin-4-one
Vue d'ensemble
Description
The compound 1-(Cyclopropylcarbonyl)piperidin-4-one is a chemical structure that is part of a broader class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen, and they are known for their presence in various bioactive molecules and pharmaceutical agents. The cyclopropylcarbonyl group attached to the piperidine ring suggests potential reactivity due to the strained nature of the cyclopropane ring.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various cyclisation reactions. For instance, the Prins cyclisation is a key step in the stereoselective synthesis of 2,4,5-trisubstituted piperidines, as described in one study . This reaction can be catalyzed by hydrochloric acid or MeAlCl2, leading to different diastereomeric products with varying selectivity based on the size of the substituents and reaction conditions. Another synthetic approach involves the use of piperidino derivatives of chloropropionic acid, which can act as cyclopropanone equivalents and react with nucleophiles to form various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related piperidine compounds has been elucidated through crystallography. For example, the crystal structure of a 1-cyclopropanecarbonyl substituted piperidin-4-one derivative shows that the piperidine ring adopts a boat conformation, and the cyclopropanecarbonyl group is oriented at a specific angle with respect to the piperidine ring plane . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems or during chemical reactions.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including displacement reactions to form new compounds. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives react with piperidine to yield substituted naphthyridine derivatives . These reactions are important for the development of new antibacterial agents. The reactivity of the cyclopropane ring in the 1-(cyclopropylcarbonyl)piperidin-4-one structure could also be explored in similar displacement reactions or in the formation of inclusion complexes with other molecules, such as cyclodextrins .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups and substituents like the tosyl group can affect the compound's hydrogen bonding capabilities and solubility . The crystal structure of a compound can reveal intermolecular interactions, such as hydrogen bonds, that contribute to its stability and packing in the solid state . The cyclopropane ring in 1-(cyclopropylcarbonyl)piperidin-4-one is likely to impart unique chemical properties due to its strain and reactivity, which could be explored in further studies.
Applications De Recherche Scientifique
Piperidin-4-one Derivatives in Pharmacology
- Scientific Field: Pharmacology
- Application Summary: Piperidin-4-one is a significant pharmacophore present in a wide range of natural alkaloids and has increasing pharmacological activities . Its derivatives are present in more than twenty classes of pharmaceuticals .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidin-4-one derivatives in the pharmaceutical industry .
Piperidin-4-one Derivatives Against Helicobacter Pylori Infection
Piperidin-4-one Derivatives in Pharmacology
- Scientific Field: Pharmacology
- Application Summary: Piperidin-4-one is a significant pharmacophore present in a wide range of natural alkaloids and has increasing pharmacological activities . Its derivatives are present in more than twenty classes of pharmaceuticals .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidin-4-one derivatives in the pharmaceutical industry .
Piperidin-4-one Derivatives Against Helicobacter Pylori Infection
- Scientific Field: Medical Microbiology
- Application Summary: Piperidin-4-one derivatives have been studied for their potential as active agents against Helicobacter pylori infection . H. pylori is a common bacterial pathogen responsible for most peptic ulcer disease, gastric malignancies, and gastritis .
- Methods of Application: In this study, more than thirty-eight thousand 2,6-diphenyl piperidone derivatives were theoretically designed and docked with 2B7N protein of H. pylori . PyRx virtual screening was used to dock protein with ligand to find lead molecules .
- Results or Outcomes: The best docking piperidones were selected and their drug likeness properties were predicted computationally . Finally, the best lead molecule was identified .
Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one
- Scientific Field: Organic Chemistry
- Application Summary: “1-(Cyclopropylcarbonyl)piperidin-4-one” is a chemical compound that can be synthesized through various methods. It’s often used as a building block in organic synthesis.
- Methods of Application: The specific synthesis routes and experimental details can vary depending on the desired outcome. Typically, these methods involve various intra- and intermolecular reactions.
- Results or Outcomes: The synthesized “1-(Cyclopropylcarbonyl)piperidin-4-one” can be used in further reactions to create more complex molecules.
1-(Cyclopropylcarbonyl)piperidin-4-one in Drug Discovery
- Scientific Field: Drug Discovery
- Application Summary: “1-(Cyclopropylcarbonyl)piperidin-4-one” is a unique chemical that can be used in the early stages of drug discovery . It’s often used as a starting material for the synthesis of potential drug candidates .
- Methods of Application: The compound is typically used in various chemical reactions to create new molecules that can be tested for their biological activity .
- Results or Outcomes: The outcomes can vary greatly depending on the specific reactions and the desired drug targets .
Safety And Hazards
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWAAVPJNOLUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566697 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperidin-4-one | |
CAS RN |
63463-43-4 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

